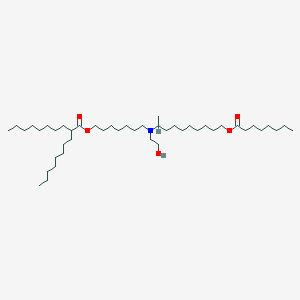
Di((E)-undec-2-en-1-yl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound that features both an unsaturated hydrocarbon chain and a dimethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves multiple steps. One common method includes the reaction of 8-bromooctanoic acid with methanol in the presence of sulfuric acid to produce methyl 8-bromooctanoate. This intermediate is then reacted with benzyl amine to form dimethyl 8,8’-(benzanediyl)dioctanoate. Subsequent hydrogenation and protection steps lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: The unsaturated hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated derivatives, and substituted amines.
Aplicaciones Científicas De Investigación
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Di((Z)-non-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Poly [2-(dimethylamino)ethyl methacrylate]
Uniqueness
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is unique due to its specific structural features, such as the (E)-configuration of the undec-2-en-1-yl group, which imparts distinct chemical and physical properties compared to its (Z)-isomer and other similar compounds .
Propiedades
Fórmula molecular |
C42H80N2O4 |
|---|---|
Peso molecular |
677.1 g/mol |
Nombre IUPAC |
[(E)-undec-2-enyl] 8-[2-(dimethylamino)ethyl-[8-oxo-8-[(E)-undec-2-enoxy]octyl]amino]octanoate |
InChI |
InChI=1S/C42H80N2O4/c1-5-7-9-11-13-15-17-25-31-39-47-41(45)33-27-21-19-23-29-35-44(38-37-43(3)4)36-30-24-20-22-28-34-42(46)48-40-32-26-18-16-14-12-10-8-6-2/h25-26,31-32H,5-24,27-30,33-40H2,1-4H3/b31-25+,32-26+ |
Clave InChI |
SRQMZSCDGDLQTJ-YESHOFFLSA-N |
SMILES isomérico |
CCCCCCCC/C=C/COC(=O)CCCCCCCN(CCN(C)C)CCCCCCCC(=O)OC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCCCC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
![3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13366170.png)
![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)

![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)

![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)
